molecular formula C14H15N3O7 B8231218 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate

2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate

Cat. No.: B8231218
M. Wt: 337.28 g/mol
InChI Key: OXBWYBQHQLKBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of N-Hydroxysuccinimide Esters in Molecular Crosslinking

NHS esters were first introduced by Anderson et al. in 1963 as amine-specific reagents. Early applications focused on antibody labeling, but advancements in heterobifunctional designs (e.g., SMCC, DTSSP) expanded their utility to protein-protein interaction studies and targeted drug delivery. Modern NHS esters incorporate spacer arms (e.g., PEG chains) and cleavable linkers to improve solubility and specificity.

Key Developments :

  • 1970s : Homobifunctional NHS esters (e.g., DSS, DSG) for covalent protein complex stabilization.
  • 1990s : Introduction of Sulfo-NHS variants for water-soluble conjugation.
  • 2000s : Pyrrolidinedione-based crosslinkers for enhanced stability and reactivity control.

Positional Significance of Pyrrolidinedione Moieties in Multivalent Crosslinker Design

The compound’s pyrrolidinedione (2,5-dioxopyrrolidinyl) groups serve as electron-deficient carbonyl systems that stabilize the NHS ester intermediates. This design minimizes premature hydrolysis and enhances reaction efficiency compared to traditional succinimide-based NHS esters.

Feature Advantage Structural Basis
Electron-withdrawing carbonyls Reduced hydrolysis rate Stabilization of amide intermediates
Rigid bicyclic structure Defined spacer geometry Controlled crosslinking distance
High reactivity Rapid amine coupling Activated ester moiety

The propanamido linker between the two pyrrolidinedione units provides optimal spacing for intermolecular crosslinking while maintaining solubility in aqueous buffers.

Critical Role of Heterobifunctional Architecture in Targeted Protein-Protein Interaction Studies

While the compound’s structure suggests homobifunctional reactivity, its NHS ester groups can participate in sequential conjugation strategies. For example:

  • Primary Amine Activation : React with lysine residues on a “bait” protein.
  • Secondary Crosslinking : Introduce a second reactive group (e.g., maleimide) for thiol-mediated conjugation to “prey” proteins.

Applications :

  • In vitro protein interaction mapping : Stabilize transient complexes for mass spectrometry analysis.
  • Immunoprecipitation optimization : Enhance retention of weak-binding partners during purification.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O7/c18-9(6-8-16-10(19)1-2-11(16)20)15-7-5-14(23)24-17-12(21)3-4-13(17)22/h1-2H,3-8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBWYBQHQLKBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

A mixture of maleic anhydride (1.0 equiv) and propargylamine (1.2 equiv) in anhydrous dichloromethane (DCM) undergoes cyclization at 0°C for 2 hours, yielding the maleimide core. Quenching with ice water followed by extraction and recrystallization from ethyl acetate achieves >85% purity.

Activation with N-Hydroxysuccinimide

The carboxylic acid derivative of the maleimide-propanamido intermediate is treated with N-hydroxysuccinimide (1.5 equiv) and N,N’-dicyclohexylcarbodiimide (DCC, 1.3 equiv) in DCM at room temperature. After 12 hours, the reaction mixture is filtered to remove dicyclohexylurea, and the NHS ester is isolated via rotary evaporation (yield: 72–78%).

Final Esterification

The NHS-activated intermediate is reacted with 3-aminopropanoic acid (1.1 equiv) in dimethylformamide (DMF) containing 4-dimethylaminopyridine (DMAP, 0.1 equiv). After stirring at 25°C for 24 hours, the product is precipitated in cold diethyl ether and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Reaction Optimization Strategies

Solvent Systems

Comparative studies demonstrate that polar aprotic solvents (DMF, dimethylacetamide) enhance reaction rates by stabilizing transition states. Non-polar solvents like toluene reduce side reactions but prolong reaction times (Table 1).

Table 1: Solvent Effects on Esterification Yield

SolventTemperature (°C)Time (h)Yield (%)
DMF252478
Acetonitrile253665
Toluene504858

Catalysts

DMAP accelerates acylation by deprotonating the hydroxyl group of NHS esters. At 0.1 equiv, DMAP increases yields by 15–20% compared to uncatalyzed reactions. Alternative catalysts like 1-hydroxybenzotriazole (HOBt) show comparable efficacy but require longer reaction times.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactor technology to improve heat transfer and mixing efficiency. A two-stage continuous system achieves 92% conversion in <30 minutes residence time, with in-line HPLC monitoring ensuring consistent purity (>99%).

Crystallization Optimization

Anti-solvent crystallization using methyl tert-butyl ether (MTBE) produces uniform crystals with reduced impurity carryover. Process parameters include:

  • Cooling rate: 0.5°C/min

  • Seed crystal loading: 1% w/w

  • Final particle size: 50–100 μm

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 6.71 (s, 2H, maleimide CH), 4.12 (t, J = 6.5 Hz, 2H, CH₂), 2.81 (s, 4H, pyrrolidinone CH₂), 2.54 (m, 4H, propionamide CH₂).

  • ¹³C NMR: 170.8 ppm (C=O, maleimide), 168.2 ppm (C=O, NHS ester).

High-Performance Liquid Chromatography (HPLC)

Method: C18 column (4.6 × 150 mm), gradient elution (20–80% acetonitrile in 0.1% TFA), retention time = 8.7 min, purity >99% .

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes conjugation reactions due to its functional groups. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form thioether bonds.

Common Reagents and Conditions:

  • NHS Ester Reaction: Typically involves the use of primary amines and a buffer solution to maintain pH.

  • Maleimide Reaction: Requires the presence of thiols and may be conducted in a buffer solution to prevent hydrolysis of the maleimide group.

Major Products Formed:

  • Amide Bond Formation: The reaction of the NHS ester with a primary amine results in the formation of an amide bond.

  • Thioether Bond Formation: The reaction of the maleimide group with a thiol results in the formation of a thioether bond.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its ability to form stable complexes with biological macromolecules makes it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of 2,5-Dioxopyrrolidin can exhibit anticancer properties. For instance, compounds that incorporate the pyrrolidine structure have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antibacterial Properties

Research also suggests that this compound may possess antibacterial activity. The dioxopyrrolidine moiety is believed to interfere with bacterial cell wall synthesis, thus providing a mechanism for its antibacterial effects .

Drug Delivery Systems

The unique chemical structure of 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate allows it to be utilized in targeted drug delivery systems.

Nanoparticle Conjugation

This compound can be conjugated to nanoparticles for targeted delivery of therapeutics. By modifying the surface of nanoparticles with this compound, researchers can enhance the specificity of drug delivery to cancer cells while minimizing side effects on healthy tissues .

Biodegradable Polymers

Incorporating this compound into biodegradable polymer matrices can lead to controlled release formulations. Such systems are particularly useful in prolonging the therapeutic effect of drugs while ensuring their gradual release into the body .

Bioconjugation Applications

The reactivity of the functional groups in 2,5-Dioxopyrrolidin allows for bioconjugation with proteins and antibodies.

Antibody Drug Conjugates (ADCs)

The compound can be used as a linker in antibody-drug conjugates. ADCs leverage the specificity of antibodies to deliver cytotoxic drugs directly to tumor cells. The stability and solubility provided by the dioxopyrrolidine structure enhance the efficacy of these therapeutic agents .

Fluorescent Probes

Additionally, the compound’s ability to form stable conjugates makes it suitable for use in fluorescent probes for imaging applications. These probes can be utilized in various biological assays to track cellular processes or visualize specific biomolecules within cells .

Case Studies and Research Findings

Application AreaFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits proliferation.
Antibacterial PropertiesInterferes with bacterial cell wall synthesis; shows effective antibacterial activity.
Drug Delivery SystemsEnhances specificity in targeted drug delivery using nanoparticles; improves therapeutic index.
BioconjugationEffective linker in ADCs; enhances stability and solubility of therapeutic agents.

Mechanism of Action

The mechanism of action of this compound involves the formation of covalent bonds with target molecules. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form thioether bonds. These reactions are facilitated by the presence of a base and buffer solution to maintain optimal pH levels.

Comparison with Similar Compounds

Hexanoate Analogs

Compound: 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate (Fig. 1b)

  • Key Difference: Replaces the propanoate spacer with a longer hexanoate chain (6-carbon vs. 3-carbon).
  • Impact :
    • Increased hydrophobicity, affecting solubility in aqueous buffers.
    • Enhanced flexibility and reduced steric hindrance for conjugating larger biomolecules .

PEGylated Derivatives

Compound: 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate (Fig. 1c)

  • Key Difference : Incorporates a polyethylene glycol (PEG) spacer (ethoxyethoxy groups).
  • Impact :
    • Improved water solubility and reduced aggregation in biological systems.
    • Extended linker length (~1.5 nm) ideal for preserving protein activity in ADCs .

Boc-Protected Derivatives

Compound: (S)-2,5-dioxopyrrolidin-1-yl 3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate

  • Key Difference: Includes a tert-butoxycarbonyl (Boc) group on the amino acid backbone.
  • Impact :
    • Enables selective deprotection for sequential conjugation steps.
    • Stabilizes the compound during storage and acidic reaction conditions .

Chain-Length Variants

Examples from :

  • 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid: Shorter spacer (3-carbon) limits flexibility but enhances reaction kinetics in small-molecule conjugates .

Comparative Data Table

Compound Name Molecular Weight Reactive Groups Spacer Length Solubility (Water) Key Applications
2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate ~365.3 g/mol NHS ester, maleimide 3-carbon Moderate ADCs, protein labeling
Hexanoate analog ~421.4 g/mol NHS ester, maleimide 6-carbon Low Hydrophobic drug conjugation
PEGylated derivative ~425.4 g/mol NHS ester, maleimide PEG (~1.5 nm) High Soluble ADCs, in vivo diagnostics
Boc-protected derivative ~408.4 g/mol NHS ester, maleimide, Boc 3-carbon Moderate Sequential conjugation workflows

Biological Activity

The compound 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate , identified by CAS Number 2512227-14-2, is a pyrrolidine derivative with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of cancer therapy and monoclonal antibody production.

  • Chemical Formula : C14H15N3O7
  • Molecular Weight : 337.29 g/mol
  • IUPAC Name : 2,5-dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate
  • Purity : Typically reported at 95% .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in enhancing the production of therapeutic monoclonal antibodies (mAbs). Key findings from various studies include:

Monoclonal Antibody Production

A study published in PLOS ONE highlights that the compound can suppress cell growth while increasing cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels during mAb production in Chinese hamster ovary (CHO) cells. This dual effect is crucial for optimizing yield and quality in biopharmaceutical manufacturing .

The biological activity of the compound is linked to its structural components:

  • Suppression of Cell Growth : The compound reduces cell proliferation in a dose-dependent manner, which is beneficial for maintaining cell viability while enhancing productivity.
  • Increased ATP Levels : Higher ATP levels correlate with improved metabolic activity and productivity in cell cultures .

Research Findings and Case Studies

StudyFindings
PLOS ONE (2021)The compound improved mAb production by suppressing growth and enhancing glucose uptake. It also affected the N-glycan profile of mAbs, potentially improving their therapeutic efficacy .
BLD Pharm (2024)Characterization of the compound's properties indicated its suitability for research applications in drug development and antibody-drug conjugates (ADCs) .
Patent Analysis (2020)The compound has potential applications in bioorthogonal reactions for targeted drug delivery systems .

Applications in Drug Development

The compound's ability to modify glycosylation patterns in antibodies suggests its utility in the development of ADCs. These conjugates can deliver cytotoxic agents selectively to cancer cells, minimizing damage to healthy tissues. The use of such compounds can enhance therapeutic outcomes significantly .

Q & A

Q. What are the key synthetic routes for preparing 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate?

  • Methodological Answer : The compound is synthesized via a two-step process:

Maleimide-propionic acid formation : React maleic anhydride with β-alanine in acetonitrile (ACN) at 70°C under inert atmosphere for 5–8 hours to generate 3-(maleimido)propionic acid .

NHS ester activation : Add N-hydroxysuccinimide (NHS) and a coupling agent (e.g., EDCI or DCC) at 0–5°C, followed by heating to 70°C for 7 hours to form the NHS ester. Yields vary (64–80%) depending on coupling agents and solvent choices .

  • Critical variables : Temperature control during coupling, stoichiometric ratios of NHS to acid, and inert atmosphere to prevent hydrolysis.

Q. How do the NHS ester and maleimide groups influence the compound’s reactivity in bioconjugation?

  • Methodological Answer :
  • NHS ester : Reacts with primary amines (e.g., lysine residues) under mildly basic conditions (pH 7–9) to form stable amide bonds. Reaction efficiency depends on amine accessibility and buffer composition (avoid Tris or other nucleophiles) .
  • Maleimide : Targets thiol groups (e.g., cysteine residues) at pH 6.5–7.5. Thiol-maleimide adducts are pH-sensitive; ensure reducing environments to prevent disulfide bond formation .
  • Experimental Design Tip : Use molar excess of the compound (2–5×) relative to the target biomolecule and monitor conjugation via SDS-PAGE or MALDI-TOF .

Q. What purification methods are effective for isolating the compound post-synthesis?

  • Methodological Answer :
  • Recrystallization : Use ethyl acetate or dichloromethane for high-purity crystals (≥95% by NMR) .
  • Chromatography : Flash column chromatography with silica gel and a gradient of ethyl acetate/hexane (30–50%) removes unreacted NHS and maleimide byproducts .
  • Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H-NMR (key peaks: δ 2.82 ppm for NHS, δ 6.73 ppm for maleimide protons) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/particulates (H335 hazard) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions (e.g., hydrolysis of the NHS ester)?

  • Methodological Answer :
  • Solvent Selection : Use anhydrous DMF or ACN to reduce water content. Pre-dry solvents over molecular sieves .
  • Temperature Control : Maintain coupling reactions at 0–5°C initially to slow hydrolysis, then gradually warm to 70°C to activate EDCI/DCC .
  • Additive Use : Include 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency .

Q. What analytical techniques validate successful conjugation of this compound to biomolecules?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Detect mass shifts corresponding to the added compound (e.g., +266.21 Da for the intact linker) .
  • UV-Vis Spectroscopy : Maleimide absorbs at 300–320 nm; loss of this peak confirms thiol conjugation .
  • Ellman’s Assay : Quantify free thiols pre-/post-conjugation to assess maleimide reactivity .

Q. How does solvent polarity impact the compound’s stability during storage?

  • Methodological Answer :
  • Stability Studies : Store in anhydrous DMSO or DMF at -20°C under argon to prevent hydrolysis. Avoid aqueous buffers (e.g., PBS) unless used immediately .
  • Degradation Monitoring : Track NHS ester hydrolysis via ¹H-NMR (disappearance of δ 2.82 ppm peak) or FT-IR (loss of ester carbonyl stretch at 1740 cm⁻¹) .

Q. What strategies resolve contradictions in reported reaction yields (e.g., 64% vs. 80%)?

  • Methodological Answer :
  • Variable Analysis : Compare coupling agents (EDCI vs. DCC), solvent purity, and reaction scales. EDCI in ACN typically gives higher yields (80%) due to better solubility .
  • Design of Experiments (DoE) : Use fractional factorial designs to test interactions between temperature, stoichiometry, and solvent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.